2-N,4,5-trimethylbenzene-1,2-diamine

Overview

Description

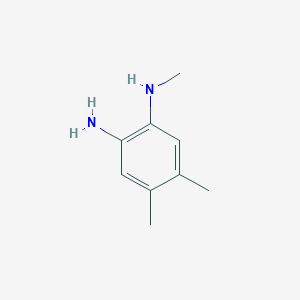

2-N,4,5-trimethylbenzene-1,2-diamine is a chemical compound with the molecular formula C9H14N2 . It is also known by other names such as 1,2-Benzenediamine,N,4,5-trimethyl- (9CI) and Phenyl-1,2-diamine, N,4,5-trimethyl .

Synthesis Analysis

The synthesis of 1,2-diamines, such as 2-N,4,5-trimethylbenzene-1,2-diamine, can be achieved through the diamination of alkenes . This process involves the simultaneous introduction of two amino groups across an alkene feedstock . The reaction is appealing but challenging due to the inhibitory effect of the diamine products on transition metal catalysts and the difficulty in controlling reaction diastereoselectivity and regioselectivity .Molecular Structure Analysis

The molecular structure of 2-N,4,5-trimethylbenzene-1,2-diamine consists of a benzene ring with two amine groups and three methyl groups attached . The exact mass of the compound is 150.115698455 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-N,4,5-trimethylbenzene-1,2-diamine include a molecular weight of 150.22 g/mol . Other properties such as density, melting point, boiling point, and flash point are not explicitly mentioned in the search results .Scientific Research Applications

Environmental Degradation Studies

“N1,4,5-Trimethylbenzene-1,2-diamine” has been studied for its behavior in the environment, particularly its degradation mechanisms when exposed to hydroxyl radicals (OH) in the atmosphere and wastewater . This compound can undergo substitution, abstraction, and addition reactions, which are crucial for understanding its environmental impact and designing strategies for its removal from contaminated sites.

Ecotoxicity Analysis

The compound’s ecotoxicity has been a subject of research due to its presence in oily wastewater and potential harmful effects on aquatic life . Studies have focused on its toxicity to fish, daphnia, and green algae, providing valuable data for environmental risk assessments.

Kinetic Modeling

Research has been conducted on the kinetics of the reactions involving “N1,4,5-Trimethylbenzene-1,2-diamine”, such as its interaction with OH radicals . These studies help in predicting the compound’s behavior in various environmental conditions and can aid in the development of models for its atmospheric degradation.

Photochemical Pollutant Formation

As a volatile organic compound (VOC), “N1,4,5-Trimethylbenzene-1,2-diamine” is involved in the formation of photochemical pollutants and secondary organic aerosols (SOA) . Understanding its role in these processes is essential for addressing urban haze and smog issues.

Safety and Hazards

Mechanism of Action

Mode of Action

The exact mode of action of N1,4,5-Trimethylbenzene-1,2-diamine remains unclear due to the lack of comprehensive studies

Biochemical Pathways

The biochemical pathways affected by N1,4,5-Trimethylbenzene-1,2-diamine are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors affect n1,4,5-trimethylbenzene-1,2-diamine is currently unavailable .

properties

IUPAC Name |

2-N,4,5-trimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENQEJQSHJSCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,4,5-Trimethylbenzene-1,2-diamine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)

![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)